6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one
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Overview
Description
6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as flavones, are a class of compounds characterized by a benzopyran ring system. The presence of the methoxy group and the octafluorobutyl side chain in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-4H-chromen-4-one and 1,1,2,2,3,3,4,4-octafluorobutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 6-methoxy-4H-chromen-4-one is dissolved in the solvent, and the base is added. The mixture is then heated to a specific temperature, typically around 80-100°C. The 1,1,2,2,3,3,4,4-octafluorobutyl bromide is added dropwise, and the reaction is allowed to proceed for several hours.
Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the chromenone ring to a dihydrochromenone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)quinone.
Reduction: Formation of 6-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-phenylchromen-4-one: Lacks the fluorinated side chain, resulting in different chemical and physical properties.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Contains a different side chain, leading to variations in reactivity and applications.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: A structurally related compound with distinct biological activities.
Uniqueness
6-Methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one is unique due to the presence of the octafluorobutyl side chain, which imparts enhanced stability, lipophilicity, and potential biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C14H8F8O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
6-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-9-7(4-6)8(23)5-10(25-9)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
InChI Key |
BUWOIYXJOBUCKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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